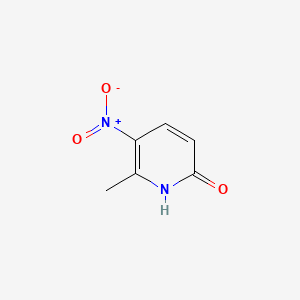
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
“1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the molecular formula C9H7N3O2 . It is a derivative of 1H-1,2,3-triazole .
Synthesis Analysis
A series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives (1a-s) with an N atom occupying the X2 position was designed and synthesized . The study mainly focused on the modification of the X2 position in febuxostat analogs .Molecular Structure Analysis
The molecular structure of “1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid” consists of a phenyl group attached to the 1-position of a 1H-1,2,3-triazole ring, which is further substituted at the 4-position with a carboxylic acid group .Scientific Research Applications
Synthesis and Chemical Properties
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives are significant in the realm of chemical synthesis. For example, Liu et al. (2015) describe a new method to synthesize 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, showcasing the versatility of triazole derivatives in drug synthesis (Liu et al., 2015). Furthermore, the study by Khadem et al. (1968) demonstrates the synthesis of 1-aryl 1,2,3-triazoles, providing insights into their ultraviolet absorption and the dissociation constants of the derived carboxylic acids (Khadem et al., 1968).
Structural and Physical Properties
The structural characteristics of triazole derivatives are crucial for their chemical behavior. Shtabova et al. (2005) investigated the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, revealing important details about its molecular configuration and reactions (Shtabova et al., 2005).
Catalysis and Chemical Reactions
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have been explored in catalysis and chemical reactions. For instance, Saleem et al. (2013) discussed half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands, showing their efficacy in catalytic oxidation and transfer hydrogenation (Saleem et al., 2013).
Mechanism of Action
Target of Action
The primary target of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid is xanthine oxidase , an enzyme that plays a crucial role in the metabolism of purines in the body . The compound’s interaction with this enzyme is significant as it can inhibit its activity, thereby affecting the production of uric acid .
Mode of Action
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid interacts with xanthine oxidase by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition occurs at a micromolar level, with IC50 values ranging from 0.21µM to 26.13μM . The Lineweaver-Burk plot reveals that the compound acts as a mixed-type xanthine oxidase inhibitor .
Biochemical Pathways
The inhibition of xanthine oxidase by 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid affects the purine metabolism pathway. This pathway is responsible for the breakdown of purines, leading to the production of uric acid. By inhibiting xanthine oxidase, the compound reduces the production of uric acid, which can be beneficial in conditions such as gout .
Pharmacokinetics
The compound’s inhibitory potency against xanthine oxidase suggests that it may have good bioavailability .
Result of Action
The primary result of the action of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid is the inhibition of xanthine oxidase, leading to a reduction in the production of uric acid . This can have significant effects at the molecular and cellular levels, potentially alleviating symptoms of conditions such as gout.
properties
IUPAC Name |
1-phenyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDBIFHDJPMBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339280 | |
| Record name | 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
4600-04-8 | |
| Record name | 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and key characteristic of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid?
A1: 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound with a molecular formula of C10H9N3O2. It features a 1,2,3-triazole ring substituted with a phenyl group at the 1-position and a carboxylic acid group at the 4-position. A significant characteristic of this compound is its tendency to form strong hydrogen bonds, particularly through the carboxylic acid group. This hydrogen bonding ability plays a crucial role in its crystal structure and potential interactions with other molecules.
Q2: How does the structure of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid influence its material properties and potential applications?
A2: The presence of the carboxylic acid group allows 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid to readily form coordination polymers with metal ions. Researchers have synthesized coordination polymers with copper and nickel ions, resulting in one-dimensional chain structures. Interestingly, these polymers exhibit non-centrosymmetric polar packing arrangements, a property that leads to dielectric properties, making them potentially useful in electronic applications.
Q3: Are there any studies investigating the biological activity of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives?
A3: Yes, research suggests that derivatives of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid could potentially act as xanthine oxidase inhibitors. While specific details about the study are limited, this finding opens avenues for further exploration of these derivatives in a medicinal chemistry context.
Q4: What analytical techniques have been used to characterize 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives?
A4: Researchers have employed various analytical techniques to study 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives. X-ray crystallography has been crucial in determining the crystal structures and elucidating the hydrogen bonding patterns within these compounds. Additionally, infrared spectroscopy has been used to identify functional groups and study intermolecular interactions. For the synthesized coordination polymers, researchers have utilized Hirshfeld surface analysis to visualize and quantify intermolecular interactions. These combined techniques provide a comprehensive understanding of the structural features and material properties of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B1296527.png)





![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296540.png)

![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)
![7-Azabicyclo[4.1.0]heptane](/img/structure/B1296546.png)


